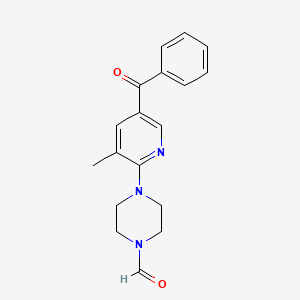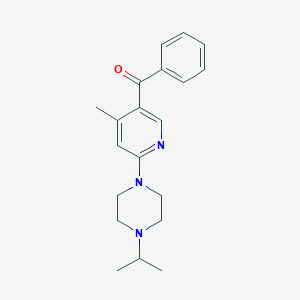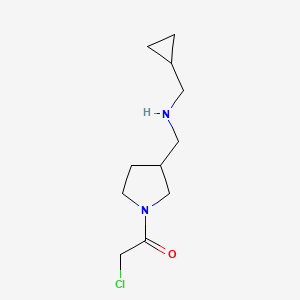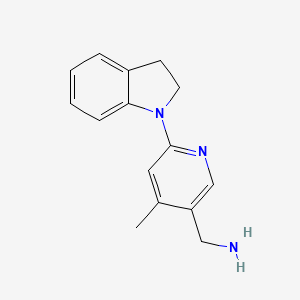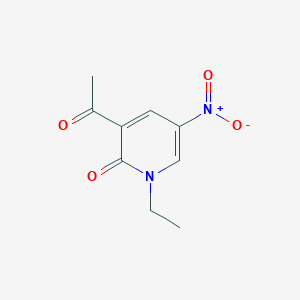
3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one is an organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a nitro group, an acetyl group, and an ethyl group attached to the pyridine ring, which may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the nitration of 1-ethyl-2-pyridone followed by acetylation. The reaction conditions typically include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Acetylation: Using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 3-Acetyl-1-ethyl-5-aminopyridin-2(1H)-one.
Substitution: Various substituted pyridones depending on the nucleophile used.
Oxidation: 3-Acetyl-1-carboxy-5-nitropyridin-2(1H)-one.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitro group could be involved in redox reactions, while the acetyl group might participate in acetylation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetyl-1-methyl-5-nitropyridin-2(1H)-one: Similar structure but with a methyl group instead of an ethyl group.
3-Acetyl-1-ethyl-4-nitropyridin-2(1H)-one: Nitro group in a different position on the pyridine ring.
3-Acetyl-1-ethyl-5-nitropyridin-4(1H)-one: Different position of the acetyl group.
Uniqueness
3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules
Eigenschaften
Molekularformel |
C9H10N2O4 |
|---|---|
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
3-acetyl-1-ethyl-5-nitropyridin-2-one |
InChI |
InChI=1S/C9H10N2O4/c1-3-10-5-7(11(14)15)4-8(6(2)12)9(10)13/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
HYZQRKWBALHQHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=C(C1=O)C(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11798187.png)

